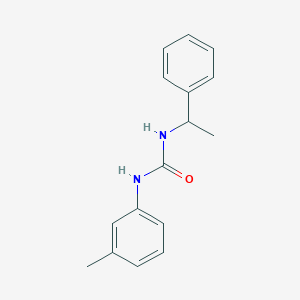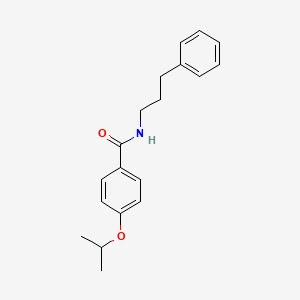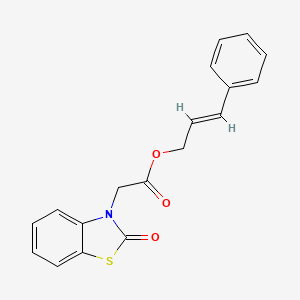![molecular formula C17H19ClN4O3S B5464086 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5464086.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is commonly referred to as "CMPD101" and has shown promising results in various scientific studies. In
作用机制
The mechanism of action for CMPD101 is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes. Specifically, CMPD101 has been shown to inhibit the activity of the enzyme PARP1, which is involved in DNA repair. Inhibition of PARP1 can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMPD101 has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of PARP1, which can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells. Additionally, CMPD101 has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using CMPD101 in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CMPD101 has been studied for its potential as an anti-inflammatory agent. One limitation of using CMPD101 in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of this compound.
未来方向
There are several future directions for research on CMPD101. One potential direction is to further investigate the mechanism of action for this compound. Specifically, researchers could explore the role of PARP1 inhibition in inducing apoptosis in cancer cells. Additionally, researchers could investigate the potential of CMPD101 as a therapeutic agent for other diseases, such as inflammatory bowel disease. Finally, researchers could explore the potential of CMPD101 in combination with other therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, CMPD101 is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific studies, including its potential as an anti-cancer and anti-inflammatory agent. The synthesis method for CMPD101 is complex, but its potential as a therapeutic agent makes it a promising target for future research.
合成方法
CMPD101 is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis method for CMPD101 is complex and involves several chemical reactions. The first step involves the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to produce 3-chloro-4-nitrobenzoyl chloride. This intermediate is then reacted with 3-aminopyridine to produce 3-(3-pyridyl)benzamide. The final step involves the reaction of 3-(3-pyridyl)benzamide with 4-methylpiperazine and sulfonyl chloride to produce CMPD101.
科学研究应用
CMPD101 has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific studies, including its potential as an anti-cancer agent. CMPD101 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CMPD101 has been studied for its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-21-7-9-22(10-8-21)26(24,25)16-11-13(4-5-15(16)18)17(23)20-14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWVTGHPCSLHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464005.png)
![N,N'-1,2-ethanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B5464013.png)
![1-({2-chloro-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5464025.png)
![7-{[(4-methyl-2-pyrimidinyl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5464027.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5464030.png)


![7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline](/img/structure/B5464058.png)
![2-[3-nitro-4-(1-piperidinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5464075.png)

![(3aR*,5S*,6S*,7aS*)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5464090.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride](/img/structure/B5464097.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5464106.png)
![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5464114.png)